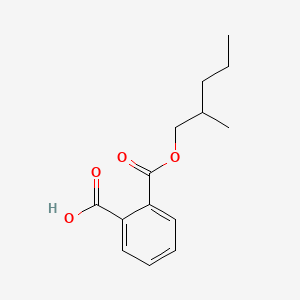
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is a derivative of prednisolone, modified to enhance its pharmacological activity and reduce side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) involves multiple steps, starting from the basic steroid structure. The key steps include:
Fluorination: Introduction of the fluorine atom at the 9-alpha position.
Hydroxylation: Addition of hydroxyl groups at the 11-beta, 17, and 21 positions.
Methylation: Introduction of a methyl group at the 16-alpha position.
Sulfation: Addition of the mono(hydrogen sulfate) group at the 21 position.
These reactions typically require specific catalysts, reagents, and controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes:
Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.
Purification: Use of chromatography and crystallization techniques to isolate the desired product.
Quality Control: Rigorous testing to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield secondary alcohols.
Wissenschaftliche Forschungsanwendungen
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes, including inflammation and immune response.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Used in the formulation of pharmaceutical products and as a precursor in the synthesis of other corticosteroids.
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes involved in inflammation and immune response. The molecular targets include:
NF-kB Pathway: Inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, reducing the production of pro-inflammatory cytokines.
AP-1 Pathway: Suppression of the activator protein 1 (AP-1) pathway, leading to decreased expression of inflammatory genes.
Glucocorticoid Response Elements (GREs): Activation of GREs, resulting in the upregulation of anti-inflammatory proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but lower potency.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Betamethasone: An isomer of dexamethasone with similar pharmacological effects.
Uniqueness
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) is unique due to its specific modifications, including the fluorine atom at the 9-alpha position and the mono(hydrogen sulfate) group at the 21 position. These modifications enhance its anti-inflammatory activity and reduce its side effects compared to other corticosteroids.
Eigenschaften
CAS-Nummer |
36493-04-6 |
|---|---|
Molekularformel |
C22H29FO8S |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |
InChI |
InChI=1S/C22H29FO8S/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H,28,29,30)/t12-,15+,16+,17+,19+,20+,21?,22+/m1/s1 |
InChI-Schlüssel |
URGVZGFGWFYRGP-ZCWWIVCJSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)O)O)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)O)O)C)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)


![2,6-Difluorobenzo[d]thiazole](/img/structure/B13420149.png)
![2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester](/img/structure/B13420153.png)




![Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B13420180.png)

